
3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid
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Overview
Description
3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C13H18N2O4S It is characterized by the presence of a benzoic acid moiety linked to a diazepane ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diazepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Diazepan-1-ylsulfonyl)benzoic acid
- 3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid derivatives with different substituents on the benzoic acid ring .
Uniqueness
This compound is unique due to its specific combination of a benzoic acid moiety, a diazepane ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(1,4-Diazepan-1-ylsulfonyl)benzoic acid is a compound characterized by a unique structural arrangement that includes a benzoic acid moiety, a sulfonyl group, and a 1,4-diazepane ring. This combination of features is believed to confer distinct biological activities, making it an interesting subject for pharmacological research.
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 284.33 g/mol
- CAS Number : 1267215-92-8
The compound's structure suggests potential interactions with various biological targets due to the presence of both sulfonamide and carboxylic acid functionalities, which are often associated with diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial effects, while the diazepane ring may enhance the compound's ability to penetrate biological membranes or modulate metabolic pathways associated with microbial resistance .
Neuroactive Effects
The diazepane component suggests potential neuroactive properties. Compounds containing diazepane rings have been studied for their effects on the central nervous system (CNS), including anxiolytic and anticonvulsant activities. The structural similarity to benzodiazepines could imply similar pharmacological profiles .
In Vivo Studies
A study focused on related diazepane derivatives demonstrated significant anticonvulsant activity in animal models. For instance, compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing efficacy comparable to established anticonvulsants like valproic acid .
Compound | Model Used | Efficacy (ED50 mg/kg) | Therapeutic Index |
---|---|---|---|
Diazepane Derivative | MES | 126.8 | 7.3 |
Valproic Acid | MES | 150 | N/A |
This indicates that similar compounds can provide insights into the potential therapeutic applications of this compound.
Mechanistic Insights
Molecular docking studies have suggested that compounds with similar structures may interact with voltage-gated sodium channels and other CNS targets, potentially leading to their neuroactive effects. This is particularly relevant for understanding how modifications in the structure could influence binding affinities and biological activity .
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)10-3-1-4-11(9-10)19(17,18)14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8H2,(H,15,16) |
InChI Key |
WGBJANNLJXYEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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